BenchChemオンラインストアへようこそ!

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine

Medicinal chemistry Structure-activity relationship Halogen bonding

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine (CAS 1188305-15-8, molecular formula C₁₃H₁₃ClN₆O, MW 304.73 g/mol) is a heterocyclic small molecule belonging to the pyrazole-3,5-diamine class bearing a 1,2,4-oxadiazole substituent at the 4-position. The compound incorporates a 3-chlorophenyl group on the oxadiazole ring and an N-ethyl substitution on the pyrazole 3-amino position, distinguishing it within a broader library of pyrazole-oxadiazole conjugates commercialized by Biosynth under the catalog reference NXB30515.

Molecular Formula C13H13ClN6O
Molecular Weight 304.74
CAS No. 1188305-15-8
Cat. No. B2518346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine
CAS1188305-15-8
Molecular FormulaC13H13ClN6O
Molecular Weight304.74
Structural Identifiers
SMILESCCNC1=NNC(=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl)N
InChIInChI=1S/C13H13ClN6O/c1-2-16-12-9(10(15)18-19-12)13-17-11(20-21-13)7-4-3-5-8(14)6-7/h3-6H,2H2,1H3,(H4,15,16,18,19)
InChIKeyFMRXIDKNVQGYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine (CAS 1188305-15-8): Procurement-Relevant Identity and Compound Class Positioning


4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine (CAS 1188305-15-8, molecular formula C₁₃H₁₃ClN₆O, MW 304.73 g/mol) is a heterocyclic small molecule belonging to the pyrazole-3,5-diamine class bearing a 1,2,4-oxadiazole substituent at the 4-position . The compound incorporates a 3-chlorophenyl group on the oxadiazole ring and an N-ethyl substitution on the pyrazole 3-amino position, distinguishing it within a broader library of pyrazole-oxadiazole conjugates commercialized by Biosynth under the catalog reference NXB30515 . As part of a scaffold class recognized for kinase inhibition [1], tubulin polymerization disruption [2], and S1P₁ receptor modulation [3], this compound serves as a versatile building block for medicinal chemistry hit-to-lead and structure-activity relationship (SAR) exploration programs.

Why 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine Cannot Be Casually Substituted: A Procurement-Focused Rationale


The 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine scaffold occupies a distinct position within the pyrazole-oxadiazole chemotype that precludes generic interchange with its closest analogs. Three critical structural variables govern its differential properties: (i) the meta-chloro vs. para-chloro regiochemistry of the phenyl substituent on the 1,2,4-oxadiazole ring alters molecular topology, steric presentation, and potential halogen-bonding interactions ; (ii) the N-ethyl vs. N-methyl substitution on the pyrazole 3-amino group modulates lipophilicity, molecular weight, and hydrogen-bonding capacity in ways that directly affect membrane permeability and target engagement ; and (iii) the 1,2,4-oxadiazole connectivity (vs. 1,3,4-oxadiazole) confers superior hydrolytic stability and distinct bioisosteric properties relevant to amide bond mimicry [1]. In SAR campaigns where subtle perturbations in substituent electronics or topology can shift potency by orders of magnitude, procurement of the precisely defined analog is essential to avoid confounding structure-activity conclusions.

Quantitative Differentiation Evidence for 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine vs. Closest Analogs


Meta-Chloro vs. Para-Chloro Phenyl Regioisomerism: Physicochemical and Topological Differentiation

The target compound bearing a 3-chlorophenyl (meta-chloro) substituent on the 1,2,4-oxadiazole ring is distinguished from its 4-chlorophenyl (para-chloro) positional isomer (CAS 1188305-11-4) by altered molecular topology and computed complexity. The target compound (CAS 1188305-15-8) has a calculated molecular complexity of 349 vs. 341 for the 4-chloro isomer . The 4-chloro isomer has been characterized with a measured melting point of 194°C (decomposition) and a predicted pKa of 12.93±0.50 . While both isomers share the same molecular formula (C₁₃H₁₃ClN₆O), molecular weight (304.73 g/mol), XlogP (2.7), and TPSA (106 Ų), the meta-chloro configuration presents the chlorine atom in a different spatial orientation relative to the oxadiazole-pyrazole plane, which can affect target binding pocket complementarity and intermolecular interactions such as halogen bonding geometry .

Medicinal chemistry Structure-activity relationship Halogen bonding

N-Ethyl vs. N-Methyl Amino Substitution: Molecular Weight and Rotatable Bond Differentiation in the Pyrazole-3,5-diamine Series

The N-ethyl substitution on the pyrazole 3-amino group differentiates the target compound (CAS 1188305-15-8, MW 304.73 g/mol) from its N-methyl analog (CAS 1188305-14-7, MW 290.71 g/mol). The target compound possesses 4 rotatable bonds vs. 3 for the N-methyl analog, reflecting the additional methylene group in the ethyl substituent . Both compounds share the 3-chlorophenyl-1,2,4-oxadiazole core, but the N-ethyl variant has higher molecular weight (ΔMW = +14.02 g/mol), increased conformational flexibility (Δrotatable bonds = +1), and 21 heavy atoms vs. 20 for the N-methyl analog . The target compound's complexity is 349 vs. 335 for the N-methyl analog (Δcomplexity = 14) . These differences, while subtle, can influence logD, membrane permeability, metabolic stability (N-deethylation vs. N-demethylation), and target binding entropy.

Medicinal chemistry Physicochemical profiling Lead optimization

Class-Level Evidence: Pyrazole-1,2,4-Oxadiazole Conjugates as Tubulin Polymerization Inhibitors with Sub-Micromolar to Low Micromolar IC₅₀ Values

Compounds within the pyrazole-oxadiazole conjugate class, to which the target compound belongs, have demonstrated validated antiproliferative activity and tubulin polymerization inhibition in peer-reviewed studies. Kamal et al. (2014) reported that pyrazole-oxadiazole conjugates 11a, 11d, and 11f inhibited tubulin polymerization with IC₅₀ values of 1.3 μM, 3.9 μM, and 2.4 μM respectively, while exhibiting cytotoxicity across human cancer cell lines with IC₅₀ values ranging from 1.5 μM to 11.2 μM [1]. These conjugates induced G2/M phase cell cycle arrest and disrupted the microtubule network, with molecular docking confirming binding at the colchicine site of tubulin [1]. This class-level evidence establishes the pyrazole-oxadiazole scaffold as a validated starting point for antimitotic agent development. The target compound differs from these literature conjugates primarily in its 3-chlorophenyl substituent (vs. trimethoxy or methylenedioxy A-ring substituents), positioning it as a structurally distinct probe within this validated pharmacophore space.

Cancer biology Antiproliferative agents Tubulin polymerization

Class-Level Evidence: 1,2,4-Oxadiazole-Pyrazole Scaffolds as Potent S1P₁ Receptor Agonists with Sub-Nanomolar Binding Affinity

The 1,2,4-oxadiazole-pyrazole scaffold class has been validated as a privileged chemotype for sphingosine-1-phosphate receptor 1 (S1P₁) agonism, a therapeutically relevant target in multiple sclerosis and autoimmune disorders. In the patent literature (US8802663B2), representative pyrazole oxadiazole derivatives demonstrated potent S1P₁ binding with a Ki of 2.065 nM as determined by receptor binding assay at pH 7.4 and 277.15 K [1]. The target compound's specific combination of a 3-chlorophenyl oxadiazole substituent and N-ethyl-3,5-diaminopyrazole core provides a structurally distinct entry point within this pharmacophore class. The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for amide and ester functionalities, a property that enhances the developability profile relative to 1,3,4-oxadiazole congeners [2].

Immunology GPCR pharmacology S1P1 agonism

Procurement-Grade Purity, Sourcing, and Lead Time for CAS 1188305-15-8 vs. Commercial Alternatives

The target compound is commercially available from Biosynth (catalog NXB30515) and its distributor CymitQuimica (reference 3D-NXB30515) with a minimum purity specification of 95% . Current pricing from Biosynth is $627.50 for 50 mg and $1,956.25 for 0.5 g, with a 3-4 week lead time for non-stock quantities . CymitQuimica lists the compound at €274.00 for 25 mg and €1,026.00 for 250 mg . The 4-chlorophenyl positional isomer (CAS 1188305-11-4, reference 3D-NXB30511) is priced identically at €692.00 per 50 mg through CymitQuimica, with a purity of 95% . The product is classified strictly for research purposes and is not subject to hazardous surcharges or special packaging fees . No melting point, boiling point, or density data have been experimentally determined or are disclosed by the supplier for the target compound . The compound is also cataloged under Enamine building block reference EN300-181407 and AKOS reference AKOS034073058 .

Chemical procurement Research reagents Supply chain

Evidence-Backed Application Scenarios for 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine in Scientific Research and Industrial Procurement


SAR Probe for Mapping Chlorine Positional Effects in Pyrazole-Oxadiazole Tubulin Inhibitor Series

The target compound can serve as a meta-chloro-substituted SAR probe in systematic tubulin polymerization inhibitor campaigns. With class-level precedent demonstrating that pyrazole-oxadiazole conjugates inhibit tubulin polymerization with IC₅₀ values of 1.3-3.9 μM and bind at the colchicine site [1], the target compound's 3-chlorophenyl substituent provides a direct comparator to the 4-chlorophenyl isomer (CAS 1188305-11-4) for mapping the effect of chlorine positional isomerism on tubulin binding affinity and antiproliferative potency. Procurement of both the 3-Cl and 4-Cl isomers enables paired head-to-head SAR analysis with otherwise identical core scaffolds and N-ethyl substitution .

GPCR S1P₁ Agonist Lead Optimization with Distinct Halogen Substitution Topology

Given the validated nanomolar S1P₁ agonist activity of structurally related pyrazole-1,2,4-oxadiazole compounds (class benchmark Ki ≈ 2 nM) [1], the target compound offers a differentiated substitution pattern for lead optimization programs targeting sphingosine-1-phosphate receptors. The 3-chlorophenyl group provides an alternative electronic and steric profile to the commonly explored 4-substituted phenyl and 2,4-difluorophenyl variants described in the patent literature [1], potentially enabling IP diversification and selectivity optimization against related S1P receptor subtypes. The 1,2,4-oxadiazole connectivity ensures hydrolytic stability superior to 1,3,4-oxadiazole-based competitors .

Dual Pharmacophore Building Block for Kinase-Focused Library Synthesis

The pyrazole-3,5-diamine scaffold is a recognized kinase inhibitor pharmacophore, with 4-substituted pyrazole-3,5-diamines serving as key intermediates for CDK inhibitors including CAN508 analogs [1]. The target compound combines this privileged kinase-binding motif with a 1,2,4-oxadiazole moiety that can function as an amide bioisostere, creating a dual-pharmacophore building block suitable for diversity-oriented synthesis of kinase-focused compound libraries. The N-ethyl substitution provides a defined starting point for further derivatization via the remaining free amino group at the pyrazole 5-position, enabling modular library construction [1].

Physicochemical Tool Compound for LogD and Permeability SAR in Heterocyclic Lead Series

With a calculated XlogP of 2.7, TPSA of 106 Ų, and 3 hydrogen bond donors balanced against 6 hydrogen bond acceptors [1], the target compound occupies a favorable physicochemical space for oral bioavailability according to Lipinski and Veber rule criteria. When used alongside the N-methyl analog (CAS 1188305-14-7, MW 290.71, XlogP ~2.2 estimated) and the unsubstituted phenyl analog (CAS 1188304-98-4), the target compound enables controlled assessment of N-alkyl chain length effects on logD, Caco-2 permeability, and metabolic stability without altering the core heterocyclic architecture . This makes it a valuable tool compound for physicochemical property optimization in lead series where the pyrazole-oxadiazole core is maintained.

Quote Request

Request a Quote for 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.